molecular formula C23H30ClNO6 B4040377 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4040377
M. Wt: 451.9 g/mol
InChI Key: BZNWDRAWFKLGJQ-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and linked to a piperidine ring through an ethoxy bridge

Scientific Research Applications

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Its structural features suggest it could be explored for pharmaceutical applications, such as in the development of new drugs.

    Industry: The compound could be used in the production of advanced materials, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine typically involves multiple steps:

    Formation of the naphthalene derivative: The starting material, 4-chloronaphthalene, undergoes a reaction with ethylene glycol to form 4-chloronaphthalen-1-yl ethylene glycol ether.

    Linking to piperidine: The ethylene glycol ether derivative is then reacted with 3,5-dimethylpiperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalene: A simpler compound with a similar naphthalene core but lacking the piperidine and ethoxy groups.

    1-(2-Ethoxyethyl)-3,5-dimethylpiperidine: Similar in structure but without the naphthalene ring.

    Naphthalene derivatives: Various naphthalene-based compounds with different substituents.

Uniqueness

1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine is unique due to its combination of a chlorinated naphthalene ring and a piperidine moiety linked by an ethoxy bridge

Properties

IUPAC Name

1-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO2.C2H2O4/c1-16-13-17(2)15-23(14-16)9-10-24-11-12-25-21-8-7-20(22)18-5-3-4-6-19(18)21;3-1(4)2(5)6/h3-8,16-17H,9-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNWDRAWFKLGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

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